molecular formula C21H21NO4 B1217694 Ochotensine

Ochotensine

Cat. No.: B1217694
M. Wt: 351.4 g/mol
InChI Key: MDAWGFZRYVVBAS-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ochotensine is a member of isoquinolines.

Scientific Research Applications

Alkaloid Composition and Properties

Studies on the alkaloids of plants like Corydalis impatiens and Corydalis ochotensis have revealed ochotensine as one of the constituents. These studies contribute to understanding the diverse chemical compositions of these plants. For instance, research by Li et al. (2010) isolated this compound along with other alkaloids from Corydalis impatiens, identifying these compounds for the first time in this plant. Similarly, Yu et al. (2014) investigated the alkaloids of Corydalis ochotensis, noting their antitumor bioactivity.

Pharmacological Implications

Research on various compounds, including this compound analogs, has implications for potential therapeutic applications. For example, Chiba et al. (2004) explored the therapeutic potential of OCH, a synthetic analog of alpha-galactosylceramide, in autoimmune diseases like rheumatoid arthritis.

Biochemical and Molecular Insights

Investigations into the mechanisms of action of this compound-related compounds provide deeper biochemical and molecular understanding. Oki et al. (2004) studied OCH, focusing on its ability to induce Th2 cytokines from natural killer T (NKT) cells, which is significant for understanding its effects on immune responses.

Diverse Applications in Science and Health

The applications of this compound and its analogs extend to various fields including health, environmental studies, and technology. For example, Rifkin et al. (2015) explored the use of ochre, containing compounds similar to this compound, for photoprotection in human skin, indicating its potential in dermatological applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(1S)-7-methoxy-2-methyl-6'-methylidenespiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6-ol

InChI

InChI=1S/C21H21NO4/c1-12-14-4-5-18-20(26-11-25-18)15(14)10-21(12)16-9-19(24-3)17(23)8-13(16)6-7-22(21)2/h4-5,8-9,23H,1,6-7,10-11H2,2-3H3/t21-/m0/s1

InChI Key

MDAWGFZRYVVBAS-NRFANRHFSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@]13CC4=C(C3=C)C=CC5=C4OCO5)OC)O

SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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